molecular formula C8H14O4S2 B1585385 Ethylene bis(3-mercaptopropionate) CAS No. 22504-50-3

Ethylene bis(3-mercaptopropionate)

Cat. No. B1585385
CAS RN: 22504-50-3
M. Wt: 238.3 g/mol
InChI Key: HAQZWTGSNCDKTK-UHFFFAOYSA-N
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Description

Ethylene bis(3-mercaptopropionate) is a chemical compound with the molecular formula C8H14O4S2 . It is also known by other names such as Ethylene Glycol Bis (3-Mercaptopropionate) and 2-[(3-sulfanylpropanoyl)oxy]ethyl 3-sulfanylpropanoate . It is used in the design of processable shape memory polymer systems for biomedical applications .


Molecular Structure Analysis

The molecular structure of Ethylene bis(3-mercaptopropionate) can be represented by the InChI code: 1S/2C3H6O2S.C2H6O2/c24-3(5)1-2-6;3-1-2-4/h26H,1-2H2,(H,4,5);3-4H,1-2H2 .


Physical And Chemical Properties Analysis

Ethylene bis(3-mercaptopropionate) is a liquid at 20°C . It has a molecular weight of 238.32 . It has a flash point of 255°C . The specific gravity at 20/20 is 1.23 . The refractive index is 1.51 .

Scientific Research Applications

Chemical Intermediate

Ethylene Glycol Bis(3-mercaptopropionate) is used as a chemical intermediate . It is formed by esterifying two molecules of 3-mercaptopropionic acid with ethylene glycol . This compound has two thiol functional groups , which makes it a versatile intermediate in the synthesis of various other compounds.

Cross-linking Agent for Polymers

This compound is used as a cross-linking agent for polymers . The presence of two thiol groups allows it to form disulfide bridges between polymer chains, enhancing the mechanical strength and stability of the resulting material.

Epoxy Resin Applications

Specifically, Ethylene Glycol Bis(3-mercaptopropionate) is used in the cross-linking of epoxy resins . Epoxy resins are widely used in coatings, adhesives, and composite materials due to their excellent mechanical properties and chemical resistance.

Biomedical Applications

There is interest in using Ethylene Glycol Bis(3-mercaptopropionate) in the design of processable shape memory polymer systems for biomedical applications . Shape memory polymers can change their shape in response to stimuli, making them useful for applications such as drug delivery systems and tissue engineering scaffolds.

Research & Development

This compound is used for research and development purposes . Its unique properties make it a valuable tool in the exploration of new materials and applications.

Safety Precautions

While not an application, it’s important to note that Ethylene Glycol Bis(3-mercaptopropionate) is harmful if swallowed or in contact with skin . It causes skin and eye irritation, may cause an allergic skin reaction, and is very toxic to aquatic life with long-lasting effects . Therefore, appropriate safety measures should be taken when handling this compound.

Safety and Hazards

Ethylene bis(3-mercaptopropionate) is harmful if swallowed or in contact with skin . It causes skin irritation, serious eye irritation, and may cause an allergic skin reaction . It is very toxic to aquatic life with long-lasting effects . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding release to the environment, and wearing protective gloves/clothing/eye protection/face protection .

Mechanism of Action

Target of Action

Ethylene Glycol Bis(3-mercaptopropionate) is primarily used as a cross-linking agent for polymers, especially epoxy resins . It is also used as a chemical intermediate . The compound’s primary targets are therefore the polymer chains in these materials .

Mode of Action

The compound, Ethylene Glycol Bis(3-mercaptopropionate), interacts with its targets by forming ester bonds with two molecules of 3-mercaptopropionic acid with ethylene glycol . This results in a compound with two thiol functional groups , which can react with the polymer chains to form cross-links .

Biochemical Pathways

The primary biochemical pathway affected by Ethylene Glycol Bis(3-mercaptopropionate) is the cross-linking of polymer chains . This cross-linking can significantly alter the properties of the polymer, including its strength, flexibility, and resistance to chemical degradation .

Result of Action

The molecular and cellular effects of Ethylene Glycol Bis(3-mercaptopropionate)'s action primarily involve the alteration of polymer properties through cross-linking . This can result in materials with enhanced strength, flexibility, and chemical resistance .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethylene Glycol Bis(3-mercaptopropionate). For instance, the compound is sensitive to air and moisture , which can affect its reactivity and stability. Furthermore, the compound’s solubility properties mean that its efficacy can be influenced by the presence of various solvents .

properties

IUPAC Name

2-(3-sulfanylpropanoyloxy)ethyl 3-sulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4S2/c9-7(1-5-13)11-3-4-12-8(10)2-6-14/h13-14H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAQZWTGSNCDKTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS)C(=O)OCCOC(=O)CCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

51158-47-5
Record name Polyethylene glycol bis(3-mercaptopropionate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51158-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID2066804
Record name 1,2-Ethanediyl 3'-mercaptopropionate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethylene bis(3-mercaptopropionate)

CAS RN

22504-50-3
Record name 1,1′-(1,2-Ethanediyl) bis(3-mercaptopropanoate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22504-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethylene glycol bis(3-mercaptopropionate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022504503
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 3-mercapto-, 1,1'-(1,2-ethanediyl) ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2-Ethanediyl 3'-mercaptopropionate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethylene bis(3-mercaptopropionate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.934
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ETHYLENE GLYCOL BIS(3-MERCAPTOPROPIONATE)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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